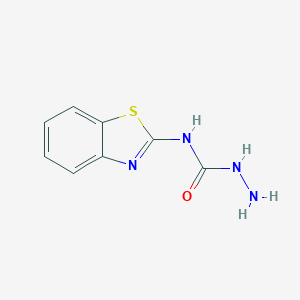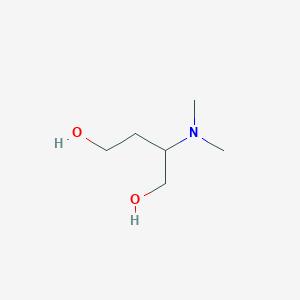
2-(Dimethylamino)butane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)butane-1,4-diol, also known as DMABD, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a tertiary amine that contains two hydroxyl groups, making it a useful building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)butane-1,4-diol is not well understood, but it is believed to act as a nucleophile in organic reactions. The two hydroxyl groups on 2-(Dimethylamino)butane-1,4-diol can act as hydrogen bond donors and acceptors, making it a useful catalyst in organic reactions.
Biochemical and Physiological Effects
2-(Dimethylamino)butane-1,4-diol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in animal studies, indicating that it may be safe for use in pharmaceuticals and other applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Dimethylamino)butane-1,4-diol has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize in large quantities. It is also stable under a wide range of conditions, making it a useful building block for the synthesis of various organic compounds. However, 2-(Dimethylamino)butane-1,4-diol is hygroscopic and can absorb water from the atmosphere, which can make it difficult to handle in some experiments.
Orientations Futures
There are several future directions for the study of 2-(Dimethylamino)butane-1,4-diol. One potential application is in the synthesis of chiral compounds. 2-(Dimethylamino)butane-1,4-diol can be used to introduce a chiral center into organic molecules, which can be useful in the synthesis of pharmaceuticals and other compounds. Another potential application is in the development of new catalysts for organic reactions. 2-(Dimethylamino)butane-1,4-diol has been shown to be a useful catalyst in some reactions, and further research may lead to the development of new and more efficient catalysts.
Conclusion
In conclusion, 2-(Dimethylamino)butane-1,4-diol is a versatile building block that has gained attention in scientific research due to its unique properties. The synthesis method of 2-(Dimethylamino)butane-1,4-diol has been optimized to yield high purity and high yield of 2-(Dimethylamino)butane-1,4-diol. 2-(Dimethylamino)butane-1,4-diol has potential applications in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Further research is needed to fully understand the mechanism of action of 2-(Dimethylamino)butane-1,4-diol and its potential applications in the future.
Méthodes De Synthèse
The synthesis of 2-(Dimethylamino)butane-1,4-diol involves the reaction of 4-chlorobutyraldehyde with dimethylamine in the presence of sodium borohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield 2-(Dimethylamino)butane-1,4-diol. This method of synthesis has been optimized to yield high purity and high yield of 2-(Dimethylamino)butane-1,4-diol.
Applications De Recherche Scientifique
2-(Dimethylamino)butane-1,4-diol has been extensively studied for its potential use in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. 2-(Dimethylamino)butane-1,4-diol is a versatile building block that can be used to introduce a tertiary amine and hydroxyl groups into organic molecules. This makes it a useful precursor for the synthesis of a wide range of compounds.
Propriétés
Numéro CAS |
131426-06-7 |
|---|---|
Nom du produit |
2-(Dimethylamino)butane-1,4-diol |
Formule moléculaire |
C6H15NO2 |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
2-(dimethylamino)butane-1,4-diol |
InChI |
InChI=1S/C6H15NO2/c1-7(2)6(5-9)3-4-8/h6,8-9H,3-5H2,1-2H3 |
Clé InChI |
ZNKSSXQRMZQHPQ-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCO)CO |
SMILES canonique |
CN(C)C(CCO)CO |
Synonymes |
1,4-Butanediol,2-(dimethylamino)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



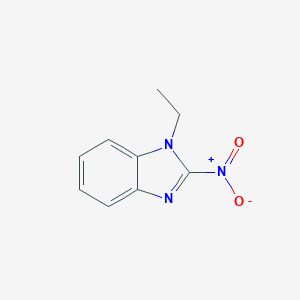
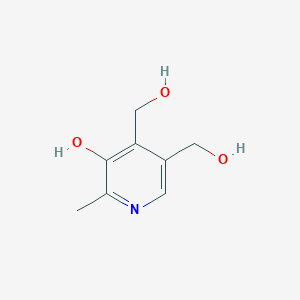
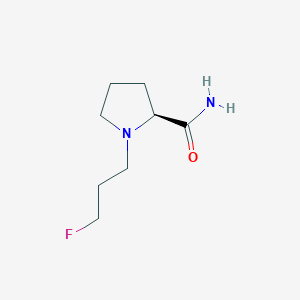
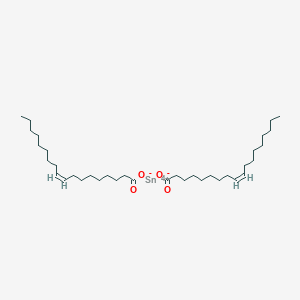



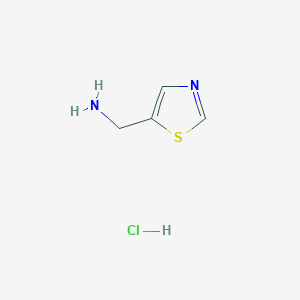

![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)
